molecular formula C20H22N4O4S2 B11068000 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11068000
M. Wt: 446.5 g/mol
InChI Key: CWIZLCUQWDHVRB-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, formic acid or trimethyl orthoformate can be used, or carbondisulphide in an alkaline alcoholic solution

Chemical Reactions Analysis

Benzimidazole derivatives, including 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE, can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzimidazole ring.

Scientific Research Applications

This compound has potential applications in several scientific research areas. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are explored for their therapeutic potential, including antimicrobial and anticancer activities . Industrially, these compounds can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the particular derivative and its functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H22N4O4S2/c1-2-28-15-8-9-17-18(12-15)22-20(21-17)29-13-19(25)23-10-11-24(14-23)30(26,27)16-6-4-3-5-7-16/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,22)

InChI Key

CWIZLCUQWDHVRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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